molecular formula C18H18N2O4 B354565 2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid CAS No. 925610-04-4

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid

Cat. No. B354565
CAS RN: 925610-04-4
M. Wt: 326.3g/mol
InChI Key: CDJMLLRHXJSXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid (IBAB) is an organic compound that is widely used in scientific research and laboratory experiments. It is a derivative of benzoic acid, and contains a 3-(isobutyrylamino)anilino group on the 2-position of the benzoic acid. IBAB has a wide range of applications, including the synthesis of pharmaceuticals, the production of polymers, and in the study of biochemical and physiological effects.

Scientific Research Applications

Chemical Fixation of CO2

Research on the synthesis of functionalized azole compounds through the reaction of aniline derivatives with CO2 highlights the utility of specific aniline derivatives in creating value-added chemicals. This process is seen as an economically viable, non-toxic, abundant, renewable, and environmentally friendly approach to chemical synthesis. The reaction yields important natural and biologically active azole derivatives, demonstrating a novel and sustainable method for utilizing CO2 in organic synthesis (Vessally et al., 2017).

Novel Salicylic Acid Derivatives

A novel derivative, 2-((3 (chloromethyl)benzoyl)oxy)benzoic acid, has shown promise as a potential alternative to acetylsalicylic acid (ASA) due to its COX-2 specificity, lower toxicity profile, and potential anti-inflammatory and antiplatelet activities. This development marks a significant advancement in the search for safer and more effective anti-inflammatory drugs (Tjahjono et al., 2022).

Benzoic Acid in Gut Function Regulation

Benzoic acid, commonly used as a preservative in food and feeds, has been shown to improve gut functions, including digestion, absorption, and barrier functions. Studies using piglets and porcine intestinal epithelial cells as models suggest that appropriate levels of benzoic acid can enhance gut health by regulating enzyme activity, redox status, immunity, and microbiota (Mao et al., 2019).

Metal Influence on Biologically Important Ligands

The interaction of metals with the electronic system of biologically important ligands, such as benzoic acid derivatives, has been explored to understand the physicochemical basis of their biological activities. These studies are crucial for predicting the reactivity, stability of complex compounds, and their affinity towards enzymes, offering insights into the design of new drugs and diagnostic agents (Lewandowski et al., 2005).

Anticarcinogenicity of Organotin(IV) Complexes

Organotin(IV) complexes, including those with benzoic acid derivatives, exhibit significant anticarcinogenic and toxic properties. The structure-activity relationship of these complexes suggests that their cytotoxic activity is influenced by the availability of coordination positions at tin and the stability of ligand–tin bonds, highlighting their potential as anticancer agents (Ali et al., 2018).

properties

IUPAC Name

2-[[3-(2-methylpropanoylamino)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-11(2)16(21)19-12-6-5-7-13(10-12)20-17(22)14-8-3-4-9-15(14)18(23)24/h3-11H,1-2H3,(H,19,21)(H,20,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJMLLRHXJSXOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(Isobutyrylamino)anilino]-carbonyl}benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.